RN-1 dihydrochloride

Description

Properties

IUPAC Name |

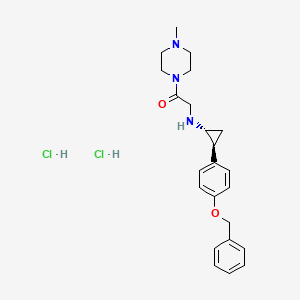

1-(4-methylpiperazin-1-yl)-2-[[(1R,2S)-2-(4-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2.2ClH/c1-25-11-13-26(14-12-25)23(27)16-24-22-15-21(22)19-7-9-20(10-8-19)28-17-18-5-3-2-4-6-18;;/h2-10,21-22,24H,11-17H2,1H3;2*1H/t21-,22+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHAFZOOUBPQRX-VSIGASKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CNC2CC2C3=CC=C(C=C3)OCC4=CC=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C(=O)CN[C@@H]2C[C@H]2C3=CC=C(C=C3)OCC4=CC=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of RN-1 Dihydrochloride: A Technical Guide for Researchers

An In-depth Examination of a Potent and Selective LSD1 Inhibitor

RN-1 dihydrochloride is a potent, cell-permeable, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme critically involved in epigenetic regulation of gene expression.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, signaling pathways, and key experimental findings. The information is tailored for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: LSD1 Inhibition

The primary mechanism of action of this compound is the potent and selective inhibition of Lysine-Specific Demethylase 1 (LSD1).[1][2][3] LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically removes mono- and di-methyl groups from lysine 4 of histone H3 (H3K4me1/2), a key epigenetic mark associated with active gene transcription. By catalyzing this demethylation, LSD1 generally acts as a transcriptional co-repressor.

This compound irreversibly binds to and inhibits LSD1, preventing the demethylation of H3K4.[3] This leads to an accumulation of methylated H3K4 at the promoter regions of specific genes, resulting in altered gene expression. This targeted epigenetic modulation is the foundation of RN-1's observed biological effects.

Signaling Pathway of this compound

The inhibitory action of RN-1 on LSD1 initiates a cascade of molecular events that ultimately influence cellular function. The following diagram illustrates the central signaling pathway affected by RN-1.

Quantitative Data

This compound exhibits high potency for LSD1 and selectivity over other monoamine oxidases, as demonstrated by the following inhibitory concentrations (IC50).

| Target | IC50 | Reference |

| Lysine-Specific Demethylase 1 (LSD1) | 70 nM | [1][2][3] |

| Monoamine Oxidase A (MAO-A) | 0.51 µM | [1][2] |

| Monoamine Oxidase B (MAO-B) | 2.79 µM | [1][2] |

Key Biological Effects and Experimental Findings

Induction of Fetal Hemoglobin (HbF)

A significant biological effect of this compound is the induction of fetal hemoglobin (HbF).[3][4] This has been demonstrated in preclinical models of sickle cell disease (SCD).[3][4][5] In SCD mice, administration of RN-1 effectively increases HbF levels in red blood cells, which is a key therapeutic strategy for mitigating the pathology of the disease.[3][4] The ability of RN-1 to induce γ-globin expression, a component of HbF, is more potent than that of the parent compound tranylcypromine (TCP) and the standard-of-care drug hydroxyurea.[4][5]

Effects on Memory

In vivo studies in mice have shown that this compound impairs long-term memory, but not short-term memory.[1][2][3] This neurological effect is consistent with the role of LSD1 in neuronal gene expression and synaptic plasticity. The compound is known to be brain-penetrant following systemic administration.[1][2][3]

Induction of Cell Differentiation

In vitro studies using the U937 human monocytic cell line have demonstrated that RN-1 is a potent inducer of cell differentiation.[4] This effect is assessed by measuring the expression of the mature myeloid lineage marker, CD11b.[4]

Experimental Protocols

The following are outlines of key experimental protocols used to characterize the mechanism of action of this compound.

LSD1 Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of RN-1 against LSD1.

Detailed Steps:

-

Reagent Preparation: Prepare assay buffer, recombinant human LSD1 enzyme, a synthetic peptide substrate corresponding to histone H3 dimethylated at lysine 4 (H3K4me2), and serial dilutions of this compound.

-

Enzyme-Inhibitor Incubation: Incubate the LSD1 enzyme with the various concentrations of RN-1 in the assay buffer for a defined period to allow for inhibitor binding.

-

Enzymatic Reaction: Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.

-

Reaction Quenching: Stop the reaction after a specified time.

-

Signal Detection: The product of the demethylation reaction is detected. This can be achieved through various methods, such as a coupled-enzyme system that produces a fluorescent or luminescent signal, or through antibody-based detection (e.g., ELISA).

-

Data Analysis: The signal is measured using a plate reader. The data is then plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Assay for HbF Induction in Erythroid Progenitors

This protocol outlines the methodology for assessing the effect of RN-1 on γ-globin expression in cultured erythroid progenitor cells.

-

Cell Culture: Culture baboon erythroid progenitor cells in appropriate media.[4]

-

Treatment: On day 7 of culture, treat the cells with varying doses of this compound.[4]

-

Harvesting: On day 14, harvest the cells.[4]

-

Analysis of Globin Chains: Measure the expression of globin chains using High-Performance Liquid Chromatography (HPLC).[4]

-

Data Quantification: Quantify the relative amount of γ-globin to assess the induction of HbF.

In Vivo Studies in Sickle Cell Disease (SCD) Mouse Model

This protocol provides a general framework for evaluating the in vivo efficacy of RN-1 in an SCD mouse model.

-

Animal Model: Utilize a transgenic mouse model of sickle cell disease.[4]

-

Drug Administration: Administer this compound to the mice, typically via intraperitoneal (i.p.) injection, at various doses (e.g., 3-10 mg/kg).[3]

-

Sample Collection: Collect peripheral blood samples from the mice at specified time points.

-

Analysis of Hematological Parameters:

-

Fetal Hemoglobin (HbF) Levels: Measure the levels of HbF in red blood cells.

-

F-cells and F-reticulocytes: Quantify the percentage of cells expressing HbF (F-cells) and reticulocytes containing HbF (F-reticulocytes) using flow cytometry.

-

γ-globin mRNA: Measure the levels of γ-globin messenger RNA using quantitative real-time PCR (qRT-PCR).[4]

-

-

Pathology Assessment: Evaluate other disease-related parameters, such as spleen weight and architecture.[4]

Conclusion

This compound is a valuable research tool for studying the epigenetic regulation of gene expression through the inhibition of LSD1. Its high potency and selectivity, coupled with its demonstrated in vitro and in vivo activity, make it a significant compound for investigations into therapeutic strategies for diseases such as sickle cell disease and for exploring the role of LSD1 in various biological processes, including memory and development. The detailed mechanisms and protocols provided in this guide offer a solid foundation for researchers to design and interpret experiments involving this potent epigenetic modulator.

References

- 1. RN 1 dihydrochloride | Histone Demethylases | Tocris Bioscience [tocris.com]

- 2. This compound (CAS 1781835-13-9) | Abcam [abcam.com]

- 3. This compound | MAO | Histone Demethylase | TargetMol [targetmol.com]

- 4. RN-1, a Potent and Selective LSD1 Inhibitor, Increases γ-globin Expression, F-retics, and F-cells in a Sickle Cell Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RN-1, a potent and selective lysine-specific demethylase 1 inhibitor, increases γ-globin expression, F reticulocytes, and F cells in a sickle cell disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

RN-1 Dihydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of RN-1 dihydrochloride, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). The document details its discovery as a derivative of tranylcypromine, its mechanism of action in the context of epigenetic regulation of gene expression, and its potential therapeutic application in disorders such as sickle cell disease through the induction of fetal hemoglobin. This guide includes a summary of its inhibitory activity, a plausible synthetic route, detailed protocols for key biological assays, and visual representations of its signaling pathway and the typical preclinical research workflow.

Introduction

This compound is a small molecule inhibitor that has garnered significant interest for its potent and selective inhibition of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin-dependent monoamine oxidase homolog that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark generally associated with active transcription. By inhibiting LSD1, RN-1 modulates gene expression, making it a valuable tool for studying epigenetic regulation and a potential therapeutic agent for various diseases, most notably sickle cell disease.[3][4]

Discovery and Rationale

The development of this compound stemmed from research into the therapeutic potential of inhibiting LSD1. The initial lead compound was tranylcypromine (TCP), a known monoamine oxidase (MAO) inhibitor that was also found to inhibit LSD1, albeit with lower potency and selectivity.[3] The discovery that LSD1 is a key repressor of γ-globin gene expression provided the rationale for developing more potent and selective LSD1 inhibitors to induce fetal hemoglobin (HbF) as a treatment for sickle cell disease.[3][4] RN-1 was developed as a derivative of tranylcypromine with modifications designed to enhance its potency and selectivity for LSD1 over MAOs.[3]

Quantitative Data

The inhibitory activity of this compound against its primary target, LSD1, and its off-target effects on MAO-A and MAO-B have been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor potency.

| Target Enzyme | IC50 Value | Reference |

| LSD1 | 70 nM | [1][2] |

| MAO-A | 0.51 µM | [1] |

| MAO-B | 2.79 µM | [1] |

Synthesis

-

Synthesis of the core scaffold: The initial step would be the synthesis of the key intermediate, (1R,2S)-2-(4-(benzyloxy)phenyl)cyclopropan-1-amine. This can be achieved through an asymmetric cyclopropanation of 4-(benzyloxy)styrene, followed by a Curtius rearrangement.[5]

-

Coupling Reaction: The synthesized cyclopropylamine derivative would then be coupled with a reagent such as 2-chloro-1-(4-methylpiperazin-1-yl)ethan-1-one. This coupling reaction would form the final carbon-nitrogen bond.

-

Salt Formation: The final product, RN-1 free base, would then be treated with hydrochloric acid to form the more stable dihydrochloride salt.

Signaling Pathway

RN-1 exerts its biological effects by inhibiting LSD1, which in turn modulates the methylation status of histones and alters gene expression. In the context of sickle cell disease, the key target is the induction of the γ-globin gene, which leads to the production of fetal hemoglobin (HbF). The signaling pathway is as follows:

References

- 1. researchgate.net [researchgate.net]

- 2. RN-1, a Potent and Selective LSD1 Inhibitor, Increases γ-globin Expression, F-retics, and F-cells in a Sickle Cell Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The LSD1 inhibitor RN-1 induces fetal hemoglobin synthesis and reduces disease pathology in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RN-1, a potent and selective lysine-specific demethylase 1 inhibitor, increases γ-globin expression, F reticulocytes, and F cells in a sickle cell disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselective synthesis of tranylcypromine analogues as lysine demethylase (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Functional Role of RN-1 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RN-1 dihydrochloride is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme pivotal in epigenetic regulation. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental applications of this compound. It is designed to serve as a comprehensive resource for researchers in drug development and related scientific fields, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows.

Introduction

This compound has emerged as a significant tool in the study of epigenetic modulation, primarily through its targeted inhibition of Lysine-Specific Demethylase 1 (LSD1). LSD1, also known as KDM1A, plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). The dysregulation of LSD1 has been implicated in various pathologies, including cancer and hematological disorders, making it a compelling target for therapeutic intervention. This compound offers a high degree of selectivity and potency, enabling precise investigation of LSD1's function in cellular processes.

Core Function and Mechanism of Action

The primary function of this compound is the irreversible inhibition of LSD1.[1][2] This inhibition occurs through the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the active site of the enzyme. By inactivating LSD1, this compound prevents the demethylation of mono- and di-methylated H3K4 (H3K4me1/2), leading to an accumulation of these activating histone marks at target gene promoters and enhancers.[1][3] This, in turn, alters chromatin structure and modulates gene transcription.

The inhibition of LSD1 by this compound has been shown to reactivate the expression of silenced genes, a mechanism of particular interest in disease contexts where gene repression contributes to pathology. A notable example is the re-expression of fetal hemoglobin (γ-globin), which is silenced in adults.[4][5][6]

Signaling Pathway: LSD1 Inhibition by this compound

Caption: Mechanism of LSD1 Inhibition by this compound.

Quantitative Data

The efficacy and selectivity of this compound have been quantified in various assays. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value | Notes |

| LSD1 | 70 nM | Potent inhibition of the primary target.[4][5] |

| MAO-A | 0.51 µM | Exhibits selectivity over monoamine oxidase A.[4][5] |

| MAO-B | 2.79 µM | Exhibits selectivity over monoamine oxidase B.[4][5] |

Table 2: In Vivo Efficacy of this compound in a Sickle Cell Disease (SCD) Mouse Model

| Parameter | Dosage | Treatment Duration | Observation |

| Fetal Hemoglobin (HbF) Induction | 3-10 mg/kg (i.p.) | 2 or 4 weeks | Effective induction of HbF levels in red blood cells.[4][6] |

| Disease Pathology | 3-10 mg/kg (i.p.) | 2 or 4 weeks | Reduction in disease pathology.[4][6] |

| γ-globin mRNA | 3-10 mg/kg (i.p.) | 2 or 4 weeks | Increased levels of γ-globin mRNA.[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the evaluation of this compound.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Globin Chain Analysis

This protocol is used to quantify the relative amounts of different globin chains (e.g., α, β, γ) in red blood cell lysates.

Materials:

-

Red blood cell pellets

-

HPLC-grade water

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

C4 reverse-phase HPLC column (e.g., Aeris™ 3.6 µm Widepore C4, 200 Å)

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation:

-

Wash red blood cell pellets with phosphate-buffered saline (PBS).

-

Lyse the cells by adding 10 volumes of cold HPLC-grade water and vortexing.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant containing the hemoglobin.

-

-

HPLC Analysis:

-

Equilibrate the C4 column with the initial mobile phase conditions.

-

Inject 20-50 µL of the lysate onto the column.

-

Elute the globin chains using a linear gradient of acetonitrile in 0.1% TFA. A typical gradient might be from 35% to 55% ACN over 60 minutes at a flow rate of 1 mL/min.

-

Detect the eluting globin chains by monitoring absorbance at 220 nm.[7]

-

Quantify the area under each peak to determine the relative abundance of each globin chain.

-

Experimental Workflow: Globin Chain Analysis by RP-HPLC

Caption: Workflow for Globin Chain Analysis by RP-HPLC.

Flow Cytometry for CD11b Expression in U937 Cells

This protocol is used to assess the differentiation of myeloid leukemia cells (e.g., U937) by measuring the expression of the cell surface marker CD11b.

Materials:

-

U937 cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Phorbol 12-myristate 13-acetate (PMA) as a positive control for differentiation

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

-

FITC- or PE-conjugated anti-human CD11b antibody

-

Isotype control antibody

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture U937 cells in suspension to a density of approximately 5 x 10^5 cells/mL.

-

Treat the cells with various concentrations of this compound or PMA for 48-72 hours. Include an untreated control.

-

-

Staining:

-

Harvest the cells by centrifugation and wash once with cold PBS.

-

Resuspend the cell pellet in FACS buffer.

-

Aliquot approximately 1 x 10^6 cells per tube.

-

Add the anti-CD11b antibody or isotype control to the respective tubes.

-

Incubate on ice for 30 minutes in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the final cell pellet in FACS buffer for analysis.

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the live cell population based on forward and side scatter.

-

Analyze the fluorescence intensity of the CD11b staining compared to the isotype control.

-

In Vivo Administration in Mice

This protocol outlines the intraperitoneal (i.p.) administration of this compound to mice.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)

-

Mice (e.g., C57BL/6 or a relevant disease model)

-

Sterile syringes and needles (27-30 gauge)

Procedure:

-

Preparation of Dosing Solution:

-

Dissolve this compound in the chosen vehicle to the desired final concentration. Ensure complete dissolution. For compounds with limited aqueous solubility, the use of a co-solvent system is recommended.

-

-

Administration:

-

Weigh each mouse to accurately calculate the injection volume based on the desired dosage (e.g., 3-10 mg/kg). A typical injection volume for mice is 10 mL/kg.

-

Restrain the mouse appropriately.

-

Lift the mouse by the scruff of the neck and tilt it slightly downwards to allow the abdominal organs to fall away from the injection site.

-

Insert the needle into the lower right or left quadrant of the abdomen at a 15-20 degree angle.

-

Aspirate briefly to ensure no fluid is drawn into the syringe (indicating entry into a blood vessel or organ).

-

Inject the solution slowly.

-

Monitor the animals for any adverse reactions post-injection.

-

Conclusion

This compound is a valuable research tool for investigating the biological roles of LSD1 and for exploring the therapeutic potential of LSD1 inhibition. Its high potency and selectivity make it a superior choice for targeted studies compared to less specific inhibitors. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute rigorous studies involving this compound, ultimately contributing to a deeper understanding of epigenetic regulation and the development of novel therapeutic strategies.

References

- 1. Hematopoietic Stem Cells: The lasting influence of LSD1 in the blood | eLife [elifesciences.org]

- 2. researchgate.net [researchgate.net]

- 3. Histone demethylase Lsd1 represses hematopoietic stem and progenitor cell signatures during blood cell maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The LSD1 inhibitor RN-1 induces fetal hemoglobin synthesis and reduces disease pathology in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. researchgate.net [researchgate.net]

- 7. Reverse Phase-high-performance Liquid Chromatography (RP-HPLC) Analysis of Globin Chains from Human Erythroid Cells - PMC [pmc.ncbi.nlm.nih.gov]

RN-1 Dihydrochloride: A Technical Guide to a Potent and Selective LSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged as a critical epigenetic regulator implicated in a variety of pathological conditions, most notably cancer and sickle cell disease. Its role in demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9) makes it a pivotal controller of gene expression. RN-1 dihydrochloride is a potent, selective, and irreversible inhibitor of LSD1. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and an exploration of the key signaling pathways it modulates.

Introduction to this compound

This compound is a small molecule inhibitor that targets LSD1 with high potency and selectivity.[1][2][3] As a derivative of tranylcypromine, it acts as an irreversible inhibitor by forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the active site of LSD1.[4] This covalent modification leads to the inactivation of the enzyme. A key characteristic of RN-1 is its ability to penetrate the blood-brain barrier, making it a valuable tool for studying the role of LSD1 in the central nervous system and a potential therapeutic agent for neurological disorders.[1][2][3]

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | 1-(4-methyl-1-piperazinyl)-2-[[(1R,2S)-2-[4-phenylmethoxy)phenyl]cyclopropyl]amino]ethanone dihydrochloride | [3] |

| Molecular Formula | C₂₃H₂₉N₃O₂ · 2HCl | [2] |

| Molecular Weight | 452.42 g/mol | [2] |

| Purity | ≥97% (HPLC) | [2][3] |

| Solubility | Soluble to 20 mM in water and to 20 mM in DMSO with gentle warming. | [2] |

| Storage | Store at -20°C. | [2] |

| Brain/Plasma Exposure Ratio | 88.9 | [1][5] |

In Vitro Inhibitory Activity

This compound has been extensively characterized for its inhibitory activity against LSD1 and other monoamine oxidases. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

| Target | IC₅₀ | Assay Type | Reference |

| LSD1 | 70 nM | HRP-coupled assay | [1][2][3][4] |

| MAO-A | 0.51 µM | Not Specified | [1][2][3] |

| MAO-B | 2.785 µM | Not Specified | [1][2][3] |

Experimental Protocols

LSD1 Inhibition Assay (HRP-Coupled)

This protocol describes a common method to determine the IC₅₀ of this compound against LSD1 using a horseradish peroxidase (HRP)-coupled assay. This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-mediated demethylation reaction.

Materials:

-

Recombinant human LSD1 enzyme

-

Dimethylated H3K4 peptide substrate

-

This compound

-

Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

Horseradish Peroxidase (HRP)

-

Amplex Red reagent

-

96-well black plates

-

Plate reader with fluorescence capabilities

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the diluted this compound or vehicle control.

-

Add the LSD1 enzyme to each well and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the H3K4me2 peptide substrate.

-

Incubate for 30 minutes at 37°C.

-

Add the detection mix containing Amplex Red and HRP.

-

Incubate for 5 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm).

-

Calculate the percent inhibition for each concentration and determine the IC₅₀ value using a suitable software.

LSD1 HRP-Coupled Assay Workflow

MAO-A and MAO-B Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of this compound against MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate)

-

This compound

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well plates

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of this compound.

-

Add the diluted compound or vehicle to the wells of a 96-well plate.

-

Add the respective MAO enzyme (MAO-A or MAO-B) to the wells.

-

Pre-incubate the plate for 15 minutes at 37°C.

-

Initiate the reaction by adding the kynuramine substrate.

-

Incubate for 20-30 minutes at 37°C.

-

Stop the reaction (e.g., by adding NaOH).

-

Measure the fluorescence of the product, 4-hydroxyquinoline (Excitation: ~310-340 nm, Emission: ~380-400 nm).

-

Calculate the percent inhibition and determine the IC₅₀ values.

Signaling Pathways Modulated by this compound

LSD1 plays a crucial role in regulating various signaling pathways. By inhibiting LSD1, this compound can significantly impact these cellular processes.

PI3K/AKT Signaling Pathway

LSD1 has been shown to activate the PI3K/AKT signaling pathway, a critical regulator of cell growth, proliferation, and survival.[6] Evidence suggests that LSD1 transcriptionally regulates the expression of the p85 regulatory subunit of PI3K.[1] Inhibition of LSD1 by compounds like RN-1 can, therefore, lead to the downregulation of this pathway.

LSD1 Regulation of PI3K/AKT Signaling

TGF-β Signaling Pathway

LSD1 is also involved in the regulation of the Transforming Growth Factor-β (TGF-β) signaling pathway.[7] LSD1 can be recruited to the promoters of TGF-β target genes, where it can either repress or activate their transcription depending on the cellular context and interacting partners. Inhibition of LSD1 can lead to the upregulation of TGF-β family members, which can have diverse effects on cell differentiation and the tumor microenvironment.[7]

LSD1 and TGF-β Signaling

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) signaling pathway is a central regulator of cell metabolism and growth. LSD1 has been identified as a negative regulator of autophagy through the mTOR signaling pathway in certain cancer cells.[8] Pharmacological inhibition of LSD1 can lead to the stimulation of autophagy by modulating mTOR activity.[8]

LSD1 and mTOR Signaling

In Vivo Applications

This compound has demonstrated significant efficacy in preclinical in vivo models.

Sickle Cell Disease

In mouse models of sickle cell disease, administration of RN-1 has been shown to induce fetal hemoglobin (HbF) levels.[1][9][10] This is a clinically relevant effect, as increased HbF can ameliorate the severity of the disease. RN-1 treatment in these models leads to a reduction in disease pathology.[1][9][10]

Experimental Design Example:

-

Model: Sickle cell disease (SCD) mice.

-

Treatment: this compound administered via intraperitoneal (i.p.) injection.

-

Duration: 2 to 4 consecutive weeks.[1]

-

Endpoints: Measurement of HbF levels in red blood cells, assessment of disease pathology.

Memory Impairment

Due to its brain-penetrant nature, RN-1 has been used to investigate the role of LSD1 in cognitive functions. Studies have shown that RN-1 administration can significantly impair long-term memory without affecting short-term memory in mice.[1][2][3]

Experimental Design Example:

-

Model: C57BL/6 male mice.

-

Treatment: this compound (10 mg/kg, i.p.).[5]

-

Assessment: Behavioral tests such as the Morris water maze or novel object recognition test to evaluate long-term and short-term memory.

Conclusion

This compound is a powerful and selective tool for studying the biological functions of LSD1 and holds promise as a therapeutic agent. Its well-characterized in vitro and in vivo activities, coupled with its ability to cross the blood-brain barrier, make it an invaluable compound for researchers in epigenetics, oncology, and neuroscience. This technical guide provides a foundational understanding of RN-1, offering detailed protocols and insights into its mechanism of action and impact on key cellular signaling pathways. Further research into the diverse roles of LSD1, facilitated by inhibitors like RN-1, will undoubtedly continue to uncover novel therapeutic opportunities.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 7. Targeted DNA oxidation by LSD1–SMAD2/3 primes TGF-β1/ EMT genes for activation or repression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. RN-1, a Potent and Selective LSD1 Inhibitor, Increases γ-globin Expression, F-retics, and F-cells in a Sickle Cell Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

RN-1 Dihydrochloride: An In-Depth Technical Guide on its Effect on Histone Demethylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

RN-1 dihydrochloride is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By modulating histone methylation, LSD1 influences gene expression and is implicated in various physiological and pathological processes, including development, hematopoiesis, and cancer. This technical guide provides a comprehensive overview of the effects of this compound on histone demethylation, with a focus on its mechanism of action, quantitative data, and relevant experimental protocols.

Core Mechanism of Action: Inhibition of LSD1

This compound acts as an irreversible inhibitor of LSD1. Its primary mechanism involves the covalent modification of the flavin adenine dinucleotide (FAD) cofactor within the active site of the LSD1 enzyme. This inactivation prevents LSD1 from demethylating its histone substrates, leading to an accumulation of mono- and di-methylated H3K4 (H3K4me1/me2), marks generally associated with active gene transcription.

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory potency and selectivity of this compound have been characterized through various biochemical assays. The following tables summarize the key quantitative data available for this compound.

| Target Enzyme | IC50 Value | Assay Type | Reference |

| LSD1 (KDM1A) | 70 nM | Not Specified | [1][2][3] |

| MAO-A | 0.51 µM | Not Specified | [1][2][3] |

| MAO-B | 2.79 µM | Not Specified | [1][2][3] |

Table 1: In Vitro Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of RN-1 for LSD1 and its selectivity over the related monoamine oxidases (MAO-A and MAO-B).

| Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |

| Sickle Cell Disease (SCD) Mice | 3-10 mg/kg | Intraperitoneal (i.p.) | Daily for 2 or 4 weeks | Increased fetal hemoglobin (HbF) levels, reduced disease pathology. | [2] |

| C57BL/6 Male Mice | 10 mg/kg | Intraperitoneal (i.p.) | Single dose | Brain penetrant, detectable in plasma and brain for up to 24 hours. | [2] |

Table 2: In Vivo Efficacy of this compound. These studies highlight the potential of RN-1 as a therapeutic agent for sickle cell disease due to its ability to induce fetal hemoglobin.

Signaling Pathway of LSD1 Inhibition in Erythroid Differentiation

The role of LSD1 in hematopoiesis, particularly in erythroid differentiation, is a key area of investigation for inhibitors like RN-1. LSD1 is a critical component of a transcriptional repressor complex that regulates the expression of genes involved in lineage commitment. Inhibition of LSD1 by RN-1 disrupts this repression, leading to changes in gene expression that favor erythropoiesis.

Figure 1: LSD1 Inhibition Pathway. This diagram illustrates how this compound inhibits LSD1, leading to the activation of γ-globin expression and promotion of erythroid differentiation.

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing this compound are not extensively published in the public domain. However, the following are detailed, standard protocols for key assays used to characterize LSD1 inhibitors. This compound can be readily incorporated into these established procedures.

In Vitro LSD1 Inhibition Assay (Amplex Red)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.

Materials:

-

Recombinant human LSD1 protein

-

This compound

-

Dimethylated histone H3 peptide substrate (e.g., H3K4me2)

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well black microplate

-

Plate reader with fluorescence detection (Excitation: 530-560 nm, Emission: ~590 nm)

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add 20 µL of the this compound dilutions or vehicle control (e.g., DMSO).

-

Add 20 µL of LSD1 enzyme solution to each well and incubate for 15-30 minutes at room temperature.

-

Prepare a substrate mix containing the H3K4me2 peptide, Amplex Red reagent, and HRP in assay buffer.

-

Initiate the reaction by adding 60 µL of the substrate mix to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition for each concentration of RN-1 and determine the IC50 value.

Figure 2: Amplex Red Assay Workflow. A flowchart outlining the key steps in the in vitro LSD1 inhibition assay.

Western Blot Analysis of Histone Methylation

This protocol is used to assess the effect of RN-1 on global levels of histone methylation in cultured cells.

Materials:

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-H3K4me2, anti-H3K9me2, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24-72 hours).

-

Harvest cells and lyse them in lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Prepare protein lysates for SDS-PAGE by adding sample buffer and boiling.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize the levels of methylated histones to total histone H3.

References

- 1. RN-1, a Potent and Selective LSD1 Inhibitor, Increases γ-globin Expression, F-retics, and F-cells in a Sickle Cell Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The LSD1 inhibitor RN-1 induces fetal hemoglobin synthesis and reduces disease pathology in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] The LSD1 inhibitor RN-1 induces fetal hemoglobin synthesis and reduces disease pathology in sickle cell mice. | Semantic Scholar [semanticscholar.org]

RN-1 Dihydrochloride: A Technical Guide to its Biological Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

RN-1 dihydrochloride is a potent and selective irreversible inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme critically involved in epigenetic regulation through histone demethylation. This document provides a comprehensive overview of the biological targets and signaling pathways of this compound, with a focus on its mechanism of action and therapeutic potential. Quantitative data on its inhibitory activity are presented, along with descriptions of key experimental methodologies used to characterize this compound. Visual diagrams of its primary signaling pathway and a representative experimental workflow are included to facilitate a deeper understanding of its biological function and application in research.

Core Biological Target and Selectivity

The primary biological target of this compound is Lysine-specific demethylase 1 (LSD1) , also known as KDM1A.[1] RN-1 is a potent, cell-permeable, and irreversible inhibitor of LSD1 with a reported IC50 value of 70 nM .[1]

The compound exhibits significant selectivity for LSD1 over other monoamine oxidases, namely MAO-A and MAO-B.[1] This selectivity is crucial for its utility as a specific molecular probe and for its potential as a therapeutic agent with a targeted mechanism of action.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 |

| Lysine-specific demethylase 1 (LSD1) | 70 nM[1] |

| Monoamine Oxidase A (MAO-A) | 0.51 µM[1] |

| Monoamine Oxidase B (MAO-B) | 2.79 µM[1] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting the enzymatic activity of LSD1. LSD1 is a histone demethylase that specifically removes methyl groups from mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4 and H3K9).[2][3] The demethylation of H3K4 is generally associated with gene repression.[2]

A key signaling pathway modulated by RN-1 is the induction of fetal hemoglobin (γ-globin) expression .[2][3][4] LSD1 is a known repressor of the γ-globin gene.[3] It functions as a component of several co-repressor complexes, including the DRED complex and the Bcl11A-interacting NuRD complex.[2] By inhibiting LSD1, RN-1 prevents the demethylation of H3K4 at the γ-globin promoter, leading to a more open chromatin state and subsequent gene transcription. This mechanism has significant therapeutic implications for sickle cell disease (SCD), as increased fetal hemoglobin levels can mitigate the pathology of the disease.[3][4]

Studies in a sickle cell disease mouse model have demonstrated that administration of RN-1 leads to induced fetal hemoglobin synthesis, an increased frequency of fetal hemoglobin-positive cells, and a reduction in disease-related pathology, such as necrotic lesions in the liver and spleen.[4]

Caption: Mechanism of this compound in inducing fetal hemoglobin expression.

In Vivo Activity and Pharmacokinetics

This compound is brain penetrant following systemic administration. In mouse models, it has been shown to impair long-term memory, but not short-term memory. In a sickle cell disease mouse model, intraperitoneal (i.p.) administration of RN-1 at doses of 3-10 mg/kg effectively induced fetal hemoglobin levels.[1] Following a 10 mg/kg i.p. dose in C57BL/6 male mice, the compound was detectable in both plasma and brain tissue for up to 24 hours.[1]

Key Experimental Protocols

The following outlines the general methodologies that have been used to characterize the biological activity of this compound.

In Vitro LSD1 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of RN-1 against LSD1.

-

Principle: A biochemical assay is used to measure the demethylase activity of recombinant LSD1 on a synthetic substrate. The inhibition of this activity by RN-1 is quantified.

-

General Protocol:

-

Recombinant human LSD1 enzyme is incubated with a biotinylated histone H3 peptide substrate and S-adenosyl-L-methionine (SAM) in an appropriate assay buffer.

-

Serial dilutions of this compound (or a vehicle control, such as DMSO) are added to the reaction wells.

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and the product (demethylated peptide) is detected. This can be achieved using various methods, such as antibody-based detection (e.g., ELISA) or mass spectrometry.

-

The signal is measured, and the percentage of inhibition for each concentration of RN-1 is calculated relative to the vehicle control.

-

IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Cell-Based γ-globin Expression Analysis

-

Objective: To assess the effect of RN-1 on the expression of γ-globin in erythroid progenitor cells.

-

Principle: Erythroid progenitor cells (e.g., cultured baboon erythroid progenitors) are treated with RN-1, and the subsequent changes in γ-globin mRNA and protein levels are measured.[2]

-

General Protocol:

-

Cell Culture: Erythroid progenitor cells are cultured in a suitable medium that supports their differentiation.

-

Treatment: Cells are treated with varying concentrations of this compound or a vehicle control at a specific time point during their differentiation (e.g., day 7).[2]

-

Harvesting: After a defined incubation period (e.g., day 14), cells are harvested.[2]

-

RNA Analysis (qRT-PCR):

-

Total RNA is extracted from the cells.

-

cDNA is synthesized via reverse transcription.

-

Quantitative real-time PCR is performed using primers specific for the γ-globin gene and a reference housekeeping gene.

-

Relative gene expression is calculated using the ΔΔCt method.

-

-

Protein Analysis (HPLC):

-

Cell lysates are prepared.

-

Globin chains are separated and quantified using reverse-phase high-performance liquid chromatography (HPLC).[2]

-

The percentage of γ-globin relative to total β-like globins is calculated.

-

-

References

- 1. This compound | MAO | Histone Demethylase | TargetMol [targetmol.com]

- 2. RN-1, a Potent and Selective LSD1 Inhibitor, Increases γ-globin Expression, F-retics, and F-cells in a Sickle Cell Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RN-1, a potent and selective lysine-specific demethylase 1 inhibitor, increases γ-globin expression, F reticulocytes, and F cells in a sickle cell disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The LSD1 inhibitor RN-1 induces fetal hemoglobin synthesis and reduces disease pathology in sickle cell mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Studies of RN-1 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

RN-1 dihydrochloride is a potent, selective, and cell-permeable inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme critically involved in the epigenetic regulation of gene expression.[1] LSD1 represses γ-globin gene expression in adult erythroid cells; its inhibition presents a promising therapeutic strategy for sickle cell disease (SCD).[1] Elevated levels of fetal hemoglobin (HbF, α2γ2) can interfere with the polymerization of sickle hemoglobin (HbS), mitigating the severe symptoms and increasing the lifespan of patients with SCD.[1][2]

RN-1, a derivative of tranylcypromine (TCP), demonstrates significantly higher potency and selectivity for LSD1 over monoamine oxidases (MAO-A and MAO-B), offering a potentially safer and more effective therapeutic profile.[1] This guide provides a comprehensive overview of the key in vivo studies of RN-1, summarizing quantitative data, detailing experimental protocols, and illustrating the underlying mechanisms and workflows.

Mechanism of Action: Epigenetic Reactivation of γ-Globin

The primary mechanism of RN-1 involves the epigenetic reactivation of the γ-globin genes, which are silenced after birth by multiprotein corepressor complexes containing LSD1.[1][3] LSD1 functions by demethylating histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription.[1] By inhibiting LSD1, RN-1 prevents the removal of these activating methyl groups at the γ-globin gene promoter. This leads to a chromatin state permissive for transcription, resulting in increased γ-globin mRNA and subsequent HbF protein synthesis.[1][4] Studies in baboons have confirmed that RN-1 administration is associated with increased levels of acetylated Histone H3, H3K4Me2, and H3K4Me3 at the γ-globin gene.[4]

In Vivo Efficacy in a Sickle Cell Disease Mouse Model

The Townes mouse model of SCD, which expresses human α- and sickle βs-globin genes, is a well-established preclinical model that recapitulates many features of human SCD.[2] In vivo studies in this model have demonstrated the potent HbF-inducing activity of RN-1.

Data Presentation

Table 1: Short-Term (10-Day) Efficacy of RN-1 in SCD Mice [1]

| Treatment Group | Dose (mg/kg) | F-reticulocytes (%) on Day 5 (Mean ± SD) | Absolute Reticulocyte Count (10³/μl) (Mean ± SD) |

|---|---|---|---|

| Control (DMSO) | - | 4.1 ± 0.7 | 4257 ± 551 |

| RN-1 | 2.5 | 7.5 ± 2.4 | 2774 ± 609 |

| RN-1 | 5.0 | 9.2 ± 1.8 | 2210 ± 552 |

| RN-1 | 10.0 | 13.2 ± 2.7 | - |

| Hydroxyurea (HU) | 100 | 6.0 ± 1.5 | 1462 ± 26 |

| Decitabine (DAC) | 0.25 | 8.4 ± 2.8 | 1281 ± 748 |

| Tranylcypromine (TCP) | 6.0 | - | 3988 ± 25 |

Data sourced from a 10-day study comparing RN-1 with other known HbF-inducing agents. RN-1 demonstrated a dose-dependent increase in F-reticulocytes, a measure of new red blood cells containing HbF.

Table 2: Pathological and Hematological Improvements in SCD Mice with RN-1 Treatment [2]

| Parameter | Observation |

|---|---|

| RBC Sickling | Significant reduction in the percentage of sickled red blood cells in peripheral blood. |

| Hemolysis | Markedly increased lifespan of mature erythrocytes. |

| Reticulocyte Count | Significant reduction in the number of reticulocytes, indicating decreased hemolysis. |

| Organ Pathology | Reduced splenomegaly and absence of necrotic lesions in the liver and spleen. |

These findings from prolonged RN-1 administration indicate a significant reduction in the overall disease pathology in SCD mice.[2]

Experimental Protocols

SCD Mouse Efficacy Study Protocol

-

Animal Model : 8-week-old Townes SCD mice expressing human α, γ, and βS-globin genes.[1]

-

Acclimatization : Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

-

Grouping : Mice are randomized into treatment groups (e.g., Vehicle control, RN-1 at various doses, positive controls like HU or DAC). A typical group size is 4-6 mice.[5]

-

Drug Formulation & Administration : this compound is dissolved in a vehicle such as DMSO. The drug is administered daily via intraperitoneal (i.p.) injection.[1]

-

Dosing Regimen :

-

Short-term study : Doses of 2.5, 5, and 10 mg/kg of RN-1 administered daily for 10 days.[1]

-

Prolonged study : A dose of 5 mg/kg administered daily for 4 weeks.

-

-

Monitoring and Sample Collection :

-

Peripheral blood is collected at specified time points (e.g., day 5 and day 11) for analysis.[1]

-

Body weight is monitored as a general indicator of toxicity.

-

-

Endpoint Analysis :

-

Flow Cytometry : To quantify F-reticulocytes (F-retics) and F-cells (cells containing HbF).[2]

-

qRT-PCR : To measure the abundance of γ-globin mRNA relative to other globin transcripts in peripheral blood.[1]

-

Histology : At the end of the study, organs such as the liver and spleen are harvested, fixed, and stained (e.g., with H&E) to assess tissue pathology and necrotic lesions.[2]

-

Blood Smears : Wright-Giemsa staining of peripheral blood smears is used to morphologically assess and quantify sickled red blood cells.[2]

-

In Vivo Studies in a Non-Human Primate Model (Baboon)

Due to the high conservation of the β-like globin gene cluster and its developmental regulation between baboons and humans, the baboon (Papio anubis) is considered the most predictive animal model for HbF-inducing agents.[3][4]

Key Findings

Studies in both anemic and non-anemic baboons have shown that RN-1 administration robustly increases HbF, F-cells, and γ-globin synthesis to levels comparable to decitabine, the most potent known HbF inducer.[4] Long-term treatment (over 260 days) with RN-1 was generally well-tolerated and produced sustained increases in HbF, F-cells, and F-retics.[3]

Mechanistically, RN-1 was found to target an early event during erythroid differentiation responsible for γ-globin repression.[6] This was associated with an increase in the proportion of proerythroblasts and a decrease in terminally differentiated erythroid cells in the bone marrow, alongside the increased expression of key erythroid differentiation genes like GATA2 and GFi-1B.[6]

Experimental Protocols

Baboon Efficacy and Safety Study Protocol

-

Animal Model : Juvenile female baboons (Papio anubis).[3] All procedures are approved by an institutional animal care committee.

-

Treatment : RN-1 administered subcutaneously at a dose of 0.25 mg/kg per day, 5 days per week, for a prolonged period (e.g., >260 days).[3]

-

Monitoring :

-

Mechanism-based Analysis :

-

Bone marrow aspirates are collected from treated and untreated animals.

-

Highly purified subpopulations of bone marrow erythroid cells at different differentiation stages are isolated.[6]

-

Global transcriptome analysis (e.g., RNA-seq) is performed on specific cell populations (like proerythroblasts) to identify changes in gene expression.[6]

-

Toxicology and Safety Profile

The in vivo safety of RN-1 has been a key aspect of its preclinical evaluation.

-

Selectivity : RN-1 is a highly selective inhibitor of LSD1, with a much lower affinity for MAO-A and MAO-B compared to its parent compound, TCP. This improved selectivity is expected to reduce off-target effects.[1]

-

Mouse Studies : In a 4-week study in SCD mice, RN-1 treatment did not cause significant differences in hemoglobin levels, spleen weight, or overall splenic architecture compared to controls.[2]

-

Baboon Studies : Long-term administration of RN-1 to normal, non-anemic baboons was reported to be "generally well tolerated".[3] While doses that produced high levels of HbF in anemic baboons were associated with neutropenia, these adverse effects were minimized in non-anemic animals while still achieving significant increases in HbF.[3]

-

Mechanism of Safety : Unlike the DNA methyltransferase inhibitor decitabine, RN-1 is not incorporated into DNA, which may make it a more desirable drug for long-term therapeutic use.[1]

Conclusion

In vivo studies in both rodent and non-human primate models have robustly demonstrated that this compound is a potent inducer of fetal hemoglobin.[2][4] Its efficacy in the SCD mouse model is comparable or superior to standard therapies like hydroxyurea and other investigational agents.[1] The mechanism of action is well-defined, involving the targeted epigenetic modification of the γ-globin gene promoter.[4]

The data from these preclinical studies strongly support the continued development of RN-1 and other selective LSD1 inhibitors as a promising new class of therapeutic agents for sickle cell disease.[1][2] As recommended by multiple studies, further evaluation is a critical next step toward potential clinical translation.[1]

References

- 1. RN-1, a Potent and Selective LSD1 Inhibitor, Increases γ-globin Expression, F-retics, and F-cells in a Sickle Cell Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The LSD1 inhibitor RN-1 induces fetal hemoglobin synthesis and reduces disease pathology in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of long-term RN-1 treatment to increase HbF in baboons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The LSD1 inhibitor RN-1 recapitulates the fetal pattern of hemoglobin synthesis in baboons (P. anubis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of the LSD1 inhibitor RN-1 on γ-globin and global gene expression during erythroid differentiation in baboons (Papio anubis) - PubMed [pubmed.ncbi.nlm.nih.gov]

RN-1 Dihydrochloride for Sickle Cell Disease Research: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sickle cell disease (SCD) is a prevalent and debilitating monogenic disorder characterized by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS).[1] The polymerization of HbS under deoxygenated conditions causes red blood cells (RBCs) to become rigid and sickle-shaped, resulting in hemolytic anemia, vaso-occlusive crises, and chronic organ damage.[1][2] A clinically validated therapeutic strategy is to increase the production of fetal hemoglobin (HbF, α2γ2), which inhibits HbS polymerization and ameliorates the clinical symptoms of SCD.[1][3] RN-1 dihydrochloride, a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), has emerged as a promising therapeutic candidate for inducing HbF.[3][4] This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols related to RN-1 in the context of SCD research.

This compound: Compound Profile

RN-1 is a cell-permeable tranylcypromine (TC) analog that acts as a potent, irreversible inhibitor of LSD1 (also known as KDM1A).[3][5] It demonstrates significant selectivity for LSD1 over other monoamine oxidases (MAO).

| Parameter | Value | Reference |

| Target | Lysine-Specific Demethylase 1 (LSD1/KDM1A) | [4] |

| IC50 (LSD1) | 70 nM (0.07 µM) | [3][4] |

| IC50 (MAO-A) | 0.51 µM | [6] |

| IC50 (MAO-B) | 2.79 µM | [6] |

| Chemical Name | 1-(4-methyl-1-piperazinyl)-2-[[(1R,2S)-2-[4-phenylmethoxy)phenyl]cyclopropyl]amino]ethanone dihydrochloride | |

| Molecular Formula | C23H31Cl2N3O2 | [6] |

| Molecular Weight | 452.42 g/mol |

Mechanism of Action: Induction of Fetal Hemoglobin

LSD1 is a key epigenetic regulator that represses gene expression by demethylating mono- and dimethylated lysine 4 of histone H3 (H3K4), a mark associated with active transcription.[1][7] In adult erythroid cells, LSD1 is a component of multiprotein repressor complexes, such as the DRED (direct repeat erythroid definitive) complex, which also includes DNA methyltransferase 1 (DNMT1).[1][8] This complex binds to the promoter of the fetal γ-globin gene, maintaining a repressive chromatin state and silencing its expression.[8]

RN-1 inhibits the enzymatic activity of LSD1. This inhibition prevents the demethylation of H3K4 at the γ-globin gene promoter, leading to an accumulation of active histone marks (H3K4me2, H3K4me3) and H3K9 acetylation.[9] The resulting open chromatin structure facilitates the transcription of the γ-globin gene, leading to increased synthesis of HbF.[9][10]

Caption: Mechanism of RN-1 in reactivating γ-globin gene expression.

Preclinical Efficacy Data

RN-1 has been evaluated in both in vitro and in vivo models, demonstrating significant efficacy in inducing HbF and reducing SCD pathology.

In Vitro Studies

In cultured erythroid progenitor cells derived from β0-thalassemia/HbE patients, RN-1 at a concentration of 0.004 µM significantly increased γ-globin mRNA and HbF expression without causing significant toxicity.[5][10] RN-1 treatment also modulated the transcript levels of key γ-globin repressors like NCOR1, SOX6, and MYB.[5][10]

In Vivo Studies: Sickle Cell Disease (SCD) Mouse Model

Studies using a transgenic SCD mouse model that expresses human α- and sickle βs-globin have shown robust effects of RN-1 treatment.[3]

| Parameter | Control (Untreated) | RN-1 (10 mg/kg/day) | P-value | Reference |

| Treatment Duration | - | 5 days/week for 4 weeks | - | [9] |

| HbF (% of total hemoglobin) | 0.32% | 1.2% | < 0.01 | [3][9] |

| F-cells (% of RBCs) | ~4.8% | ~12.5% (at 5 mg/kg) | < 0.005 | [1][9] |

| γ-globin mRNA (γ/γ+β fold change) | Baseline | 4.34 (at 5 mg/kg) | < 0.005 | [1][9] |

| Reticulocyte Count | Significantly Higher | Significantly Reduced | < 0.01 | [1][3] |

| Sickle Cells (% of RBCs) | ~12% | ~5% | < 0.01 | [3] |

| RBC Lifespan | Reduced | Markedly Increased | - | [3] |

| Organ Pathology | Necrotic lesions in liver/spleen | No necrotic lesions observed | - | [3] |

Note: Data is compiled from multiple studies and dosages may vary. The table presents representative results.

In Vivo Studies: Non-Human Primate (Baboon) Model

Baboons are considered an excellent model for studying HbF-inducing drugs due to the conservation of globin gene regulation.[9][11] RN-1 treatment in anemic baboons stimulated high levels of γ-globin synthesis, HbF, F-cells, and F-reticulocytes.[9][11] However, doses that produced high levels of HbF were associated with neutropenia, though this effect was minimized in non-anemic baboons.[11]

Comparative Efficacy

In SCD mouse models, the ability of RN-1 to induce F-cells and γ-globin mRNA was found to be similar to decitabine, a potent HbF inducer, and greater than that of hydroxyurea (the current standard of care) or tranylcypromine (TCP).[1][7]

| Compound | Dose (in SCD mice) | F-cell Level (%) | γ-globin mRNA (fold change) | Reference |

| Control (DMSO) | - | 4.8 ± 0.6 | Baseline | [1][9] |

| RN-1 | 5 mg/kg | 12.5 ± 1.85 | 4.34 ± 1.36 | [1][9] |

| Decitabine (DAC) | - | 11.8 ± 2.6 | 4.24 ± 1.4 | [1][9] |

| Hydroxyurea (HU) | - | 6.2 ± 10.88 | 1.8 ± 0.6 | [1][9] |

| Tranylcypromine (TCP) | - | 4.9 ± 0.95 | No significant increase | [1][9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following section outlines key experimental protocols used in the evaluation of RN-1.

SCD Mouse Model Efficacy Study

-

Animal Model: Transgenic SCD mice (6-8 weeks old) expressing human α- and sickle βs-globin are used.[3]

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., DMSO) and administered via intraperitoneal (i.p.) injection. A common regimen is daily injections of 3 to 10 mg/kg body weight for 5 days a week, over a period of 4 weeks.[3][9]

-

Blood Collection: Peripheral blood is collected periodically via methods such as retro-orbital bleeding for hematological analysis.

-

Analysis:

-

Hematological Parameters: Complete blood counts (CBC), including RBC number, hemoglobin content, and reticulocyte counts, are measured using an automated hematology analyzer.[3]

-

HbF Quantification: Fetal hemoglobin levels are quantified by High-Performance Liquid Chromatography (HPLC).[3]

-

F-cell Analysis: The percentage of HbF-containing cells (F-cells) is determined by flow cytometry using specific anti-HbF antibodies.[3]

-

RBC Sickling: Blood smears are prepared, stained with Wright-Giemsa stain, and the percentage of sickled cells is determined by microscopic examination.[3]

-

-

Histopathology: At the end of the treatment period, organs such as the liver, spleen, and femur are harvested, fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess tissue damage and necrosis.[3]

Caption: Experimental workflow for in vivo testing of RN-1 in SCD mice.

Quantification of Globin mRNA

-

Sample Preparation: Total RNA is isolated from bone marrow or peripheral blood reticulocytes.

-

cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the isolated RNA using reverse transcriptase.[3]

-

qRT-PCR: Quantitative real-time polymerase chain reaction (qRT-PCR) is performed using specific primers for human γ-globin, β-globin, and a housekeeping gene (e.g., Oaz1) for normalization.[3] The relative abundance of γ-globin mRNA is calculated based on the cycle threshold (CT) values.[3]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are performed to analyze histone modifications at the γ-globin gene promoter.

-

Cell Preparation: Bone marrow cells are isolated from treated and untreated animals.[3]

-

Cross-linking: Proteins are cross-linked to DNA using formaldehyde.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with antibodies specific to histone modifications of interest (e.g., H3K4me2, H3K4me3, H3K9ac).[9]

-

DNA Purification: The DNA associated with the immunoprecipitated protein-histone complexes is purified.

-

Analysis: The purified DNA is analyzed by qRT-PCR using primers specific for the γ-globin promoter region to quantify the enrichment of specific histone marks.[9]

Dual Therapeutic Mechanisms of RN-1

The preclinical data suggests RN-1 may address SCD pathology through two primary mechanisms, making it a particularly attractive candidate.

-

HbF Induction: As detailed above, the primary mechanism is the inhibition of LSD1, leading to increased HbF levels. This directly counteracts the root cause of RBC sickling by interfering with HbS polymerization.[1][3]

-

Reduction of Disease Pathology: RN-1 treatment leads to a significant reduction in downstream markers of SCD pathology. This includes a decrease in hemolysis (evidenced by lower reticulocyte counts), a prolonged RBC lifespan, a reduction in the percentage of circulating sickle cells, and the prevention of necrotic tissue damage in the liver and spleen.[3]

Caption: Logical relationship of RN-1's mechanism to clinical outcomes.

Conclusion and Future Directions

This compound is a potent and selective LSD1 inhibitor that has demonstrated significant promise in preclinical models of sickle cell disease. By epigenetically reactivating fetal hemoglobin synthesis, RN-1 directly targets the underlying molecular pathology of SCD.[3][12] The robust induction of HbF, coupled with significant improvements in hematological parameters and a reduction in organ damage in animal models, positions RN-1 as a strong candidate for further development.[3] Future research should focus on long-term safety studies, optimizing dosing regimens to mitigate potential side effects such as neutropenia, and ultimately, transitioning to clinical trials in patients with SCD.[9][11] The development of LSD1 inhibitors like RN-1 represents a promising new therapeutic avenue for individuals living with sickle cell disease.[7]

References

- 1. RN-1, a Potent and Selective LSD1 Inhibitor, Increases γ-globin Expression, F-retics, and F-cells in a Sickle Cell Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The LSD1 inhibitor RN-1 induces fetal hemoglobin synthesis and reduces disease pathology in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | MAO | Histone Demethylase | TargetMol [targetmol.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound (CAS 1781835-13-9) | Abcam [abcam.com]

- 7. RN-1, a potent and selective lysine-specific demethylase 1 inhibitor, increases γ-globin expression, F reticulocytes, and F cells in a sickle cell disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell signaling pathways involved in drug-mediated fetal hemoglobin induction: Strategies to treat sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potential role of LSD1 inhibitors in the treatment of sickle cell disease: a review of preclinical animal model data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Efficacy and safety of long-term RN-1 treatment to increase HbF in baboons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The LSD1 inhibitor RN-1 induces fetal hemoglobin synthesis and reduces disease pathology in sickle cell mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Neurological Effects of RN-1 Dihydrochloride: A Technical Guide for Researchers

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

This technical guide provides an in-depth overview of the available scientific literature concerning the neurological effects of RN-1 dihydrochloride. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacology of this potent and selective lysine-specific demethylase 1 (LSD1) inhibitor.

Core Compound Properties

This compound is a synthetic, cell-permeable small molecule that acts as an irreversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme crucial for epigenetic regulation.[1] It is also known by its chemical name: 1-(4-methyl-1-piperazinyl)-2-[[(1R,2S)-2-[4-phenylmethoxy)phenyl]cyclopropyl]amino]ethanone dihydrochloride. The compound is noted for its high brain penetrance following systemic administration.[1]

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been characterized against LSD1 and the related monoamine oxidases A and B (MAO-A and MAO-B).

| Target Enzyme | IC50 Value | Reference |

| Lysine-Specific Demethylase 1 (LSD1) | 70 nM | [1] |

| Monoamine Oxidase A (MAO-A) | 0.51 µM | |

| Monoamine Oxidase B (MAO-B) | 2.79 µM |

Table 1: In vitro inhibitory activity of this compound.

In preclinical animal models, this compound has demonstrated the ability to cross the blood-brain barrier.

| Animal Model | Administration Route | Dosage | Brain/Plasma Exposure Ratio | Reference |

| C57BL/6 mice | Intraperitoneal (i.p.) | 10 mg/kg | 88.9 | [1] |

Table 2: In vivo brain penetrance of this compound.

Neurological Effects

The primary reported neurological effect of this compound in preclinical studies is the impairment of long-term memory, while short-term memory appears to be unaffected.[1] This observation suggests that the epigenetic modifications regulated by LSD1 are critical for the consolidation and maintenance of long-term memories.

Proposed Mechanism of Action in Memory Impairment

While specific studies on the direct impact of this compound on synaptic plasticity are not yet available, a proposed mechanism for its effect on long-term memory can be inferred from the known roles of LSD1 in the brain. LSD1 is a key regulator of histone methylation, a process essential for controlling gene expression. In the context of the nervous system, LSD1 is believed to play a role in regulating the expression of genes involved in synaptic plasticity, neuronal development, and cognitive function.[2][3]

The impairment of long-term memory by this compound likely stems from the inhibition of LSD1 in neurons, leading to alterations in the expression of genes necessary for the structural and functional changes that underpin long-term potentiation (LTP) and memory consolidation.[4][5][6]

Caption: Proposed signaling pathway for this compound-induced long-term memory impairment.

Experimental Protocols

Detailed experimental protocols for the neurological assessment of this compound are not extensively published. However, based on the reported effects on memory, a general workflow for such studies can be outlined.

Assessment of Cognitive Effects in Mice

A standard approach to evaluating the impact of a compound on learning and memory in mice involves behavioral assays such as the Morris water maze or passive avoidance tests.

Caption: Generalized experimental workflow for assessing cognitive effects of this compound in mice.

Other Preclinical Research

While the focus of this guide is on the neurological effects, it is noteworthy that this compound has been investigated for its therapeutic potential in non-neurological conditions. In preclinical models of sickle cell disease, this compound has been shown to induce fetal hemoglobin (HbF) levels and reduce disease pathology.[1]

Conclusion and Future Directions

This compound is a potent, brain-penetrant LSD1 inhibitor with a specific, reported neurological effect of impairing long-term memory in mice. The available data suggests that its mechanism of action is rooted in the epigenetic regulation of gene expression necessary for synaptic plasticity. However, the current body of literature on the neurological effects of this compound is limited.

Future research should aim to:

-

Elucidate the specific signaling pathways and target genes in the brain that are affected by this compound.

-

Conduct more detailed behavioral studies to characterize the full spectrum of its cognitive and neurological effects.

-

Investigate the potential therapeutic applications of this compound in neurological disorders where epigenetic dysregulation is implicated, while carefully considering the potential for cognitive side effects.

As a selective and potent tool compound, this compound holds promise for further dissecting the role of LSD1 in both normal brain function and disease.

References

- 1. This compound | MAO | Histone Demethylase | TargetMol [targetmol.com]

- 2. Frontiers | Biological and therapeutic role of LSD1 in Alzheimer’s diseases [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Long-term potentiation in the hippocampus: From magnesium to memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of Synaptic Plasticity Underlying Long-Term Memory Formation - Neural Plasticity and Memory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Molecular mechanism of hippocampal long-term potentiation - Towards multiscale understanding of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Nexus: A Technical Guide on RN-1 Dihydrochloride and its Implications for Long-Term Memory

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quest for therapeutic interventions for long-term memory impairment, a hallmark of neurodegenerative diseases like Alzheimer's, is a paramount challenge in modern neuroscience. This technical guide delves into the current understanding of RN-1 dihydrochloride, a novel compound that has garnered attention for its potential role in modulating the cellular and molecular underpinnings of memory. While direct, publicly available research on "this compound" is not extensive, this paper synthesizes findings from related fields of neurodegeneration and cognitive enhancement to provide a comprehensive framework for its potential mechanisms of action, experimental evaluation, and future research directions. We will explore relevant signaling pathways, established experimental protocols for assessing memory, and the quantitative data from analogous compounds to build a predictive model for the study of this compound.

Introduction: The Landscape of Long-Term Memory Impairment

Long-term memory is a complex cognitive function susceptible to decline in various pathological conditions, most notably neurodegenerative disorders. The molecular pathology of these diseases often involves the aggregation of misfolded proteins, synaptic dysfunction, and neuronal loss in critical brain regions like the hippocampus and cortex. Key signaling pathways implicated in neurodegeneration include those involving amyloid-β (Aβ), tau protein, and neuroinflammation.[1][2][3] Therapeutic strategies often aim to mitigate these pathological cascades.

Potential Mechanisms of Action of this compound

Based on the broader understanding of neuroprotective compounds, the putative mechanisms of this compound in ameliorating long-term memory impairment could involve one or more of the following signaling pathways:

-

Cholinergic System Modulation: A well-established hypothesis for cognitive decline in Alzheimer's disease is the cholinergic deficit.[4] Compounds that enhance cholinergic neurotransmission, for instance by inhibiting acetylcholinesterase, have shown efficacy in symptomatic treatment.

-

Netrin-1 Signaling Pathway: Netrin-1 and its receptors are crucial for neuronal survival and synaptic function.[5] Diminished Netrin-1 levels have been linked to the progression of neurodegenerative diseases, and therapeutic targeting of this pathway has shown promise in enhancing memory.[5]

-

Rho-kinase (ROCK) Pathway Inhibition: The Rho/Rho-kinase pathway is involved in modulating N-methyl-D-aspartate (NMDA) receptor function, which is critical for synaptic plasticity and memory formation.[6] Inhibition of this pathway has been shown to improve cognitive deficits in models of chronic cerebral ischemia.[6]

-

Antioxidant and Anti-inflammatory Effects: Oxidative stress and neuroinflammation are common features of neurodegenerative diseases.[1][2] Compounds with the ability to scavenge reactive oxygen species (ROS) and reduce pro-inflammatory mediators can protect neurons and preserve cognitive function.

Visualizing Potential Signaling Pathways

To illustrate these potential mechanisms, the following diagrams depict the signaling cascades that this compound might influence.

Caption: Putative inhibition of acetylcholinesterase by this compound.

Caption: Potential agonistic effect of RN-1 on the Netrin-1 signaling pathway.